molecular formula C10H20ClFN2 B1406754 4-Fluoro-1,4'-bipiperidine hydrochloride CAS No. 1426290-04-1

4-Fluoro-1,4'-bipiperidine hydrochloride

Cat. No. B1406754
CAS RN: 1426290-04-1
M. Wt: 222.73 g/mol
InChI Key: QIEPLORSGRXWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1,4’-bipiperidine hydrochloride is a chemical compound with the molecular formula C10H20ClFN2 and a molecular weight of 222.73 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-1,4’-bipiperidine hydrochloride consists of 10 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-Fluoropiperidines, including derivatives like 4-Fluoro-1,4'-bipiperidine hydrochloride, are crucial intermediates in the synthesis of various pharmaceutical compounds. For instance, the aza-Prins cyclization process, involving the reaction of aldehydes with N-tosyl homoallylamine, is utilized to synthesize 4-fluoropiperidines efficiently. These compounds are significant due to their high cis-selectivity and the simplicity of the procedure, making them valuable in medicinal chemistry (Yadav et al., 2010). Additionally, a pathway involving Ireland-Claisen and aza-Cope rearrangements has been developed to synthesize 4-fluoropyridines, which are closely related to the 4-Fluoro-1,4'-bipiperidine structure and are important in the field of medicinal chemistry (Wittmann et al., 2006).

Fluorination Agents and Reactions

This compound, due to its fluorinated structure, is also relevant in studies and applications involving fluorination agents and reactions. N-fluoro amines and their analogues, which are crucial in organic synthesis for introducing fluorine atoms into organic molecules, have been extensively studied. These agents offer advantages over traditional fluorinating agents due to their ease of handling and diverse applications (Furin & Fainzil’berg, 2000). The development of N-F fluorinating agents, including a historical perspective on their usage and impact in organic synthesis, highlights the significance of fluorinated compounds like this compound in modern chemistry (Umemoto et al., 2021).

Analytical Chemistry and Receptor Studies

In analytical chemistry, this compound derivatives have been used in the development of sensitive and specific methods for quantitative determination, supporting pre-clinical studies (Yang et al., 2004). Additionally, bipiperidine amide compounds, including those with a structure related to this compound, have been explored as CC chemokine receptor 3 (CCR3) antagonists, underscoring the importance of these compounds in receptor studies and drug development (Ting et al., 2005).

Safety and Hazards

4-Fluoro-1,4’-bipiperidine hydrochloride is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may be harmful if swallowed . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-fluoro-1-piperidin-4-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2.ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEPLORSGRXWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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